molecular formula C17H15N3O3S B421361 5-(4-nitrophenyl)-4-thia-1,8-diazatricyclo[7.5.0.03,7]tetradeca-3(7),5,8-trien-2-one

5-(4-nitrophenyl)-4-thia-1,8-diazatricyclo[7.5.0.03,7]tetradeca-3(7),5,8-trien-2-one

Cat. No.: B421361
M. Wt: 341.4g/mol
InChI Key: QNPSCYJECJQBII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Nitrophenyl)-6,7,8,9-tetrahydrothieno[3’,2’:4,5]pyrimido[1,2-a]azepin-11(5H)-one is a heterocyclic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique fused ring structure, which includes a thieno ring, a pyrimidine ring, and an azepine ring. The presence of a nitrophenyl group at the 2-position adds to its chemical complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)-6,7,8,9-tetrahydrothieno[3’,2’:4,5]pyrimido[1,2-a]azepin-11(5H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thieno Ring: The thieno ring can be synthesized through the cyclization of a suitable diene with sulfur-containing reagents under acidic conditions.

    Construction of the Pyrimidine Ring: The pyrimidine ring is formed by the condensation of a thieno derivative with a guanidine derivative under basic conditions.

    Formation of the Azepine Ring: The azepine ring is constructed through an intramolecular cyclization reaction, often facilitated by heating and the presence of a suitable catalyst.

    Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced through a nitration reaction using nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)-6,7,8,9-tetrahydrothieno[3’,2’:4,5]pyrimido[1,2-a]azepin-11(5H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.

    Substitution: The nitrophenyl group can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated or further nitrated derivatives.

Scientific Research Applications

2-(4-Nitrophenyl)-6,7,8,9-tetrahydrothieno[3’,2’:4,5]pyrimido[1,2-a]azepin-11(5H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)-6,7,8,9-tetrahydrothieno[3’,2’:4,5]pyrimido[1,2-a]azepin-11(5H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitrophenyl group may play a role in binding to enzymes or receptors, while the fused ring structure may facilitate interactions with nucleic acids or proteins. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

2-(4-Nitrophenyl)-6,7,8,9-tetrahydrothieno[3’,2’:4,5]pyrimido[1,2-a]azepin-11(5H)-one can be compared with other similar compounds, such as:

    Thienopyrimidines: Compounds with similar thieno and pyrimidine ring structures but lacking the azepine ring.

    Azepines: Compounds with similar azepine ring structures but lacking the thieno and pyrimidine rings.

    Nitrophenyl Derivatives: Compounds with similar nitrophenyl groups but different core structures.

The uniqueness of 2-(4-Nitrophenyl)-6,7,8,9-tetrahydrothieno[3’,2’:4,5]pyrimido[1,2-a]azepin-11(5H)-one lies in its fused ring system, which imparts distinct chemical and biological properties compared to other related compounds.

Properties

Molecular Formula

C17H15N3O3S

Molecular Weight

341.4g/mol

IUPAC Name

5-(4-nitrophenyl)-4-thia-1,8-diazatricyclo[7.5.0.03,7]tetradeca-3(7),5,8-trien-2-one

InChI

InChI=1S/C17H15N3O3S/c21-17-16-13(18-15-4-2-1-3-9-19(15)17)10-14(24-16)11-5-7-12(8-6-11)20(22)23/h5-8,10H,1-4,9H2

InChI Key

QNPSCYJECJQBII-UHFFFAOYSA-N

SMILES

C1CCC2=NC3=C(C(=O)N2CC1)SC(=C3)C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1CCC2=NC3=C(C(=O)N2CC1)SC(=C3)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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